An In-depth Technical Guide to the Chemical Properties of 3-Ethoxy-2-methylpentane
An In-depth Technical Guide to the Chemical Properties of 3-Ethoxy-2-methylpentane
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethoxy-2-methylpentane is an aliphatic ether characterized by an ethoxy group attached to the third carbon of a 2-methylpentane (B89812) backbone. As with many ethers, its relative inertness and physical properties make it a subject of interest as a potential solvent or chemical intermediate. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, and characterization methodologies. All quantitative data is summarized for clarity, and detailed experimental protocols are provided for key analyses.
Chemical and Physical Properties
The properties of 3-Ethoxy-2-methylpentane are dictated by its molecular structure, which features a polar C-O-C bond and nonpolar alkyl groups. This combination influences its boiling point, solubility, and reactivity.
Tabulated Physical and Chemical Properties
The following tables summarize the key physical and chemical properties of 3-Ethoxy-2-methylpentane.
Table 1: General and Computed Properties
| Property | Value | Source |
| IUPAC Name | 3-Ethoxy-2-methylpentane | Computed by LexiChem 2.6.6[1] |
| Molecular Formula | C₈H₁₈O | PubChem[1] |
| Molecular Weight | 130.23 g/mol | PubChem[1] |
| CAS Number | 121637-08-9 | PubChem[1] |
| Canonical SMILES | CCC(C(C)C)OCC | PubChem[1] |
| InChIKey | KMRZNLASOHZEMA-UHFFFAOYSA-N | PubChem[1] |
| XLogP3-AA (LogP) | 2.7 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 4 | PubChem[1] |
| Exact Mass | 130.135765193 Da | PubChem[1] |
| Topological Polar Surface Area | 9.2 Ų | PubChem[1] |
Table 2: Experimental Physical Properties
| Property | Value | Source |
| Melting Point | -109 to -107 °C | Sigma-Aldrich SDS |
| Boiling Point | 120 to 122 °C | Sigma-Aldrich SDS |
| Density | 0.835 g/cm³ at 25 °C | Sigma-Aldrich SDS |
Solubility
Ethers with up to three carbon atoms are water-soluble due to their ability to form hydrogen bonds with water. However, as the number of carbon atoms increases, the hydrocarbon portion of the molecule becomes more dominant, leading to a decrease in water solubility. 3-Ethoxy-2-methylpentane, with eight carbon atoms, is expected to have low solubility in water but should be miscible with common organic solvents such as ethanol, diethyl ether, and acetone.
Synthesis and Reactivity
Synthesis: Williamson Ether Synthesis
A common and versatile method for the preparation of unsymmetrical ethers like 3-Ethoxy-2-methylpentane is the Williamson ether synthesis. This reaction proceeds via an S\textsubscript{N}2 mechanism, involving the nucleophilic attack of an alkoxide on a primary alkyl halide.
For the synthesis of 3-Ethoxy-2-methylpentane, the reaction would involve the reaction of sodium ethoxide with 3-bromo-2-methylpentane, or sodium 2-methylpentan-3-oxide with ethyl bromide. To favor the S\textsubscript{N}2 pathway and minimize elimination side reactions, it is preferable to use the less sterically hindered alkyl halide. Therefore, the reaction of sodium 2-methylpentan-3-oxide with ethyl bromide is the more favorable route.
Reactivity
Ethers are generally considered to be unreactive compounds, which contributes to their utility as solvents. The C-O-C linkage is stable towards most bases, oxidizing agents, and reducing agents. However, ethers can undergo cleavage of the C-O bond under harsh conditions, typically with strong acids such as HBr and HI at elevated temperatures.
Experimental Protocols
Synthesis of 3-Ethoxy-2-methylpentane via Williamson Ether Synthesis
Materials:
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2-methylpentan-3-ol
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Sodium hydride (NaH)
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Anhydrous diethyl ether
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Ethyl bromide
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Saturated aqueous ammonium (B1175870) chloride solution
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Anhydrous magnesium sulfate
Procedure:
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add a 60% dispersion of sodium hydride in mineral oil.
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Wash the sodium hydride with anhydrous diethyl ether to remove the mineral oil.
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Add anhydrous diethyl ether to the flask, followed by the dropwise addition of 2-methylpentan-3-ol from the dropping funnel.
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After the addition is complete, stir the mixture at room temperature until the evolution of hydrogen gas ceases.
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Cool the resulting sodium 2-methylpentan-3-oxide solution in an ice bath.
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Add ethyl bromide dropwise from the dropping funnel.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
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After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of a saturated aqueous ammonium chloride solution.
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Separate the organic layer, and extract the aqueous layer with diethyl ether.
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter the drying agent and remove the solvent under reduced pressure.
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Purify the crude product by fractional distillation to obtain 3-Ethoxy-2-methylpentane.
Determination of Boiling Point (ASTM D1078)
Apparatus:
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Distillation flask
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Condenser
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Thermometer calibrated for partial immersion
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Heat source (e.g., heating mantle)
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Receiving graduate
Procedure:
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Place a measured volume of 3-Ethoxy-2-methylpentane into the distillation flask along with a few boiling chips.
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Assemble the distillation apparatus, ensuring the thermometer bulb is positioned correctly in the neck of the flask, just below the side arm leading to the condenser.
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Begin heating the flask to induce boiling.
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Record the temperature at which the first drop of distillate falls from the condenser tip as the initial boiling point.
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Continue distillation at a steady rate and record the temperature at which the last of the liquid evaporates from the bottom of the flask as the final boiling point.
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The boiling range is the temperature interval between the initial and final boiling points.
Determination of Density (ASTM D4052)
Apparatus:
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Digital density meter with an oscillating U-tube
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Syringe or autosampler for sample injection
Procedure:
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Calibrate the digital density meter with dry air and a certified reference standard (e.g., pure water) at the desired temperature (e.g., 25 °C).
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Introduce a small, bubble-free aliquot of 3-Ethoxy-2-methylpentane into the oscillating U-tube of the density meter.
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The instrument measures the change in the oscillation frequency of the U-tube caused by the mass of the sample.
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The density is calculated automatically by the instrument based on the calibration data.
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Perform multiple measurements to ensure accuracy and report the average value.
Spectroscopic Characterization
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¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple, diastereotopic protons. Key signals would include a triplet and a quartet for the ethoxy group, and several overlapping multiplets for the pentyl and methyl groups.
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¹³C NMR: The carbon NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule.
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Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of an ether is the strong C-O stretching vibration, which typically appears in the region of 1050-1150 cm⁻¹. The spectrum would also show C-H stretching and bending vibrations for the alkyl groups.
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Mass Spectrometry (MS): The electron ionization mass spectrum would show a molecular ion peak (M⁺) at m/z = 130. Fragmentation would likely involve cleavage of the C-O bonds and loss of alkyl fragments.
Logical Relationships of Chemical Properties
The following diagram illustrates the relationship between the molecular structure of 3-Ethoxy-2-methylpentane and its key chemical properties.
Conclusion
3-Ethoxy-2-methylpentane is a simple aliphatic ether with well-defined physical properties that are consistent with its molecular structure. Its synthesis can be readily achieved through the Williamson ether synthesis. While generally unreactive, it can undergo cleavage under specific, harsh conditions. The data and protocols presented in this guide provide a solid foundation for researchers and professionals working with or considering the use of this compound in their applications. Further research to obtain and publish detailed experimental spectroscopic data would be beneficial for the scientific community.
